molecular formula C15H10N2O4 B14117806 2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 82484-65-9

2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

Cat. No.: B14117806
CAS No.: 82484-65-9
M. Wt: 282.25 g/mol
InChI Key: OUBJIJBUJNMZDP-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a carboxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example, the reaction of o-phenylenediamine with 3-carboxybenzaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Scientific Research Applications

2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxyphenyl)-1H-benzo[D]imidazole-6-carboxylic acid
  • 2-(4-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
  • 2-(3-Carboxyphenyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a multifunctional fluorescent sensor set it apart from other similar compounds .

Properties

CAS No.

82484-65-9

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(3-carboxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H10N2O4/c18-14(19)9-3-1-2-8(6-9)13-16-11-5-4-10(15(20)21)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

OUBJIJBUJNMZDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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